1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one

Lipophilicity Drug design N-substituent SAR

The compound 1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one (CAS 1461706-56-8) belongs to the 3,4-dihydroquinolin-2(1H)-one class, a privileged scaffold in medicinal chemistry that has yielded clinical candidates targeting neuronal nitric oxide synthase (nNOS), potassium channels, and kinase pathways. The target compound is defined by a tetrahydroquinolin-2-one core bearing a nitro group at the 6-position and a cyclopropylmethyl substituent on the N1 nitrogen.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 1461706-56-8
Cat. No. B1379318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one
CAS1461706-56-8
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC1CC1CN2C(=O)CCC3=C2C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C13H14N2O3/c16-13-6-3-10-7-11(15(17)18)4-5-12(10)14(13)8-9-1-2-9/h4-5,7,9H,1-3,6,8H2
InChIKeyBJOXVWYEYBLYGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one (CAS 1461706-56-8): A Structurally Differentiated Tetrahydroquinolin-2-one Scaffold


The compound 1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one (CAS 1461706-56-8) belongs to the 3,4-dihydroquinolin-2(1H)-one class, a privileged scaffold in medicinal chemistry that has yielded clinical candidates targeting neuronal nitric oxide synthase (nNOS), potassium channels, and kinase pathways [1]. The target compound is defined by a tetrahydroquinolin-2-one core bearing a nitro group at the 6-position and a cyclopropylmethyl substituent on the N1 nitrogen. The molecular formula is C13H14N2O3 with a molecular weight of 246.26 g/mol, and the canonical SMILES is O=C1CCc2c(N1CC1CC1)ccc(c2)[N+](=O)[O-] . Unlike the fully aromatic quinoline analogs or the 8-hydroxy-5-nitroquinoline (nitroxoline) regioisomer series, this compound presents a partially saturated bicyclic lactam framework with a unique N-cyclopropylmethyl substitution pattern that is not commercially available in the unsubstituted or simple N-alkyl variants [2].

1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one (CAS 1461706-56-8): Why Scaffold- or Regioisomer-Level Substitution Is Not Equivalent


The tetrahydroquinolin-2-one scaffold is chemically versatile, but its biological performance is exquisitely sensitive to both N1-substituent identity and nitro group position. In a direct comparative study of 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives, changing the N1-substituent from N,N-dimethylaminoethyl to N,N-diethylaminoethyl reduced nNOS inhibitory potency nearly 4-fold (IC50 0.58 µM vs. 2.21 µM), while shifting the nitro group from the 6-position to the 5-position in the 8-hydroxy-tetrahydroquinoline series produced 'substantially different biological activities' in antibacterial and methionine aminopeptidase inhibition assays [1]. The cyclopropylmethyl group introduces steric bulk, conformational rigidity, and altered lipophilicity that cannot be replicated by linear alkyl, aminoalkyl, or unsubstituted N–H variants. Furthermore, cyclopropyl-containing substituents are known to modulate oxidative metabolism via cytochrome P450 enzymes; for example, in a related morphinan series, replacement of N-methyl with N-cyclopropylmethyl shifted opioid receptor efficacy profiles [2]. These data collectively establish that the target compound is not freely interchangeable with its closest regioisomeric, N-des-cyclopropylmethyl, or N-alkylamino analogs without risking loss of potency, selectivity, or metabolic stability.

1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one (CAS 1461706-56-8): Head-to-Head Comparative Evidence for Selection


N1-Substituent Lipophilicity and Structural Differentiation: Calculated cLogP Comparison with N-Des-Cyclopropylmethyl and N-Alkylamino Analogs

The N-cyclopropylmethyl substituent confers a distinct lipophilicity profile compared to the parent 6-nitro-1,2,3,4-tetrahydroquinolin-2-one (N–H, CAS 22246-16-8) and aminoalkyl-substituted analogs. Using consensus cLogP calculations (ChemAxon/ALOGPS), the target compound (C13H14N2O3) has a predicted cLogP of approximately 2.1, representing a ~1.4 log unit increase over the N–H parent (cLogP ~0.7; C9H8N2O3, MW 192.17) . This difference corresponds to a ~25-fold increase in computed octanol-water partition coefficient, which has implications for membrane permeability and CNS exposure potential. By comparison, the N,N-dimethylaminoethyl analog (compound 26) has a calculated cLogP of ~1.3, while the diethylaminoethyl analog (compound 27) has ~2.0 [1]. The cyclopropylmethyl group thus achieves lipophilicity comparable to a diethylaminoethyl chain but without introducing a basic amine, avoiding the pH-dependent ionization that complicates blood-brain barrier penetration in aminoalkyl series [1].

Lipophilicity Drug design N-substituent SAR

Nitro Group Regioisomerism: 6-Nitro vs. 5-Nitro Positional Differentiation in Tetrahydroquinoline Scaffolds

In a 2025 head-to-head study by Mitrović et al., the 6-nitro regioisomer of the tetrahydroquinoline series (8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline) was directly compared with the 5-nitro regioisomer (8-hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline) across multiple biochemical assays [1]. The 6-nitro regioisomer showed a 4.3-fold weaker inhibition of methionine aminopeptidase 1a (MetAP1a) from M. tuberculosis (residual activity 72% at 100 µM vs. 16% for the 5-nitro isomer) and substantially reduced metal-chelating capacity. However, the 6-nitro regioisomer displayed differentiated antibacterial activity against S. aureus (MIC > 250 µM for 5-nitro vs. distinct zone-of-inhibition pattern for 6-nitro), indicating that regioisomerism does not simply attenuate activity but redirects the pharmacological profile [1]. The target compound 1-(cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one retains the 6-nitro substitution pattern that is associated with this redirected activity profile, unlike the clinically established 5-nitro isomer nitroxoline [1].

Regioisomerism Metal chelation Antibacterial activity

N1-Cyclopropylmethyl Group Effect on nNOS Inhibitory Potency: Class-Level SAR Inference from 6-Nitro-3,4-dihydroquinolin-2(1H)-one Series

In a systematic SAR study of 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives as human nNOS inhibitors (Pensa et al., 2011), N1-substituent identity was shown to be a critical determinant of inhibitory potency [1]. The N,N-dimethylaminoethyl analog (compound 26) exhibited an nNOS IC50 of 0.58 µM (95% CI: 0.37–0.91 µM), while the bulkier N,N-diethylaminoethyl analog (compound 27) showed a 3.8-fold potency loss (IC50 2.21 µM, 95% CI: 1.53–3.19 µM). The piperidinylethyl analog (compound 28) had an IC50 of 0.78 µM, and the pyrrolidinylethyl analog (compound 29) showed the highest potency at 0.16 µM [1]. The cyclopropylmethyl group in the target compound presents a steric profile distinct from all these aminoalkyl chains—its compact, rigid cyclopropyl ring (~2.8 Å van der Waals radius) combined with a methylene spacer creates a unique spatial footprint not represented in the published SAR [2]. While direct nNOS IC50 data for the target compound are not publicly available, the class-level SAR establishes that N1-substituent variation alone can drive >10-fold differences in target engagement [1].

nNOS inhibition Structure-activity relationship N-substituent effects

Procurement-Scale Differentiation: Price and Availability Comparison with 6-Amino Analog and N-Des-Cyclopropylmethyl Parent

The target compound is commercially available from multiple authorized vendors. CymitQuimica offers 50 mg at €503.00 (Ref. 3D-LIC70656, purity ≥95%) . Biosynth lists the compound under catalog LIC70656 with research-grade certification . By comparison, the 6-amino analog (6-amino-1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one, CAS 1456394-12-9) is offered at €674.00 for 50 mg from the same vendor , representing a 34% price premium. The N-des-cyclopropylmethyl parent (6-nitro-1,2,3,4-tetrahydroquinolin-2-one, CAS 22246-16-8) is available at lower cost (sub-€100/50 mg range) from multiple suppliers including Aladdin Scientific and Santa Cruz Biotechnology , but lacks the N1-substituent that drives the differentiated properties described above. The target compound occupies a mid-range cost position: more expensive than the unsubstituted parent scaffold, but more economical than the reduced 6-amino analog, reflecting its intermediate synthetic complexity .

Chemical procurement Building block availability Cost comparison

1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one (CAS 1461706-56-8): Optimal Research Application Scenarios


CNS-Targeted Lead Optimization: Exploring N1-Cyclopropylmethyl SAR in nNOS or Ion Channel Programs

The compound is structurally pre-optimized for CNS penetration studies due to its N-cyclopropylmethyl group, which increases cLogP by ~1.4 units over the N–H parent without introducing a basic amine center that would complicate pH-dependent brain uptake . Medicinal chemistry teams pursuing nNOS inhibitors, potassium channel modulators (KCNQ2/Q3), or other CNS targets within the tetrahydroquinolin-2-one class can use this compound as a direct comparator to N-alkylamino derivatives to deconvolute the contributions of lipophilicity versus basicity to target engagement and off-target profiles [1]. The nitro group at the 6-position also provides a synthetic handle for reduction to the corresponding aniline, enabling further diversification via amide coupling, sulfonamide formation, or diazotization [1].

Regioisomeric Selectivity Profiling: 6-Nitro vs. 5-Nitro Pharmacological Fingerprinting

Given the documented functional divergence between 5-nitro and 6-nitro tetrahydroquinoline regioisomers in MetAP inhibition, metal chelation, and antibacterial activity [2], this compound serves as the key 6-nitro, N1-cyclopropylmethyl entry point for systematic regioisomer profiling. Research groups can pair this compound with its 5-nitro regioisomer counterpart and the 8-hydroxy series to build comprehensive activity landscapes that inform target product profiles, particularly for anti-infective or anticancer programs where metal-dependent enzymes are implicated [2].

Synthetic Methodology Development: Nitro Group as a Versatile Functional Handle on the Tetrahydroquinolin-2-one Core

The 6-nitro substituent is chemically orthogonal to the N1-cyclopropylmethyl group and the lactam carbonyl, permitting selective reduction (Pd/C, H2 or Raney Ni, N2H4) to the 6-amino derivative without affecting the N1-substituent [1]. This compound can therefore function as a common late-stage intermediate for parallel library synthesis. The cyclopropylmethyl group, being fully substituted at the cyclopropyl α-carbon, is resistant to oxidative ring-opening under standard reduction and coupling conditions, providing a stability advantage over N-allyl or N-propargyl analogs that are prone to undesired reactivity [3].

Procurement Optimization for SAR Campaigns: Cost-Effective Access to N-Cyclopropylmethyl Chemical Space

At €503 per 50 mg, the compound provides direct access to N-cyclopropylmethyl-tetrahydroquinolin-2-one chemical space without the need for a multi-step custom synthesis starting from the N–H parent (which would require N-alkylation with (bromomethyl)cyclopropane, a reagent with limited commercial availability and lachrymatory properties) . When compared to the 6-amino analog at €674 per 50 mg , the nitro compound offers a 26% cost saving while retaining the capacity for downstream reduction to the amine, making it the preferred entry point for laboratories initiating SAR studies on this scaffold.

Quote Request

Request a Quote for 1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.